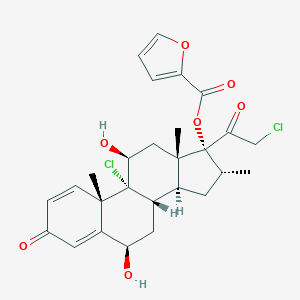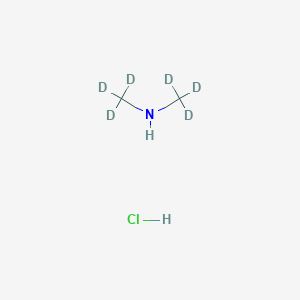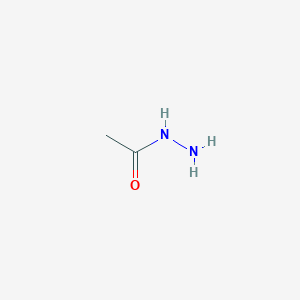
二甘醇酸
概览
描述
Synthesis Analysis
Diglycolic acid can be synthesized through the oxidation of diethylene glycol with molecular oxygen under specific conditions. Using water as a solvent and a catalyst composed of bismuth and platinum on carbon (Bi-Pt/C), the process achieves a high yield of diglycolic acid (95.0%) under optimum conditions: a reaction temperature of 80℃, a reaction time of 8 hours, and specific ratios for substrate to catalyst and water to substrate. The catalyst remains effective after multiple cycles, demonstrating the efficiency and sustainability of this synthesis method (Zhang Yan-yan, Li Zhengyong, & Zhang Ya-dong, 2012).
Molecular Structure Analysis
The molecular structure of diglycolic acid has been explored through various analytical methods, including microwave spectroscopy and X-ray diffraction. These studies reveal intricate details about the acid's molecular geometry, highlighting an intramolecular hydrogen bond critical to its structure and reactivity. The spatial arrangement of its molecules differs significantly between the gas phase and the solid state due to intermolecular hydrogen bonding in the latter (C. E. Blom & A. Bauder, 1982).
Chemical Reactions and Properties
Diglycolic acid participates in various chemical reactions, forming complexes with metals and undergoing polymerization to produce polyglycolic acid (PGA), a biopolymer known for its biodegradability and utility in medical applications. The synthesis pathways and the physicochemical properties of PGA are diverse, with different methods leading to polymers with varying characteristics (K. Budak, Oguz Sogut, & Umran Aydemir Sezer, 2020).
Physical Properties Analysis
The physical properties of diglycolic acid, such as its solubility in supercritical carbon dioxide and its vibrational spectra in different states, have been studied to understand its behavior and applications better. These properties are essential for designing processes and products that utilize diglycolic acid (Yaoping Xie, Haijian Yang, Wei Wang, & Rong-Jiunn Chen, 2009).
Chemical Properties Analysis
The chemical properties of diglycolic acid, including its reactivity and the nature of its derivatives, are crucial for its applications in polymer science and material engineering. Studies have shown how diglycolic acid can be used to synthesize bio-based polymers and how its properties can be tuned for specific applications (Jun Deng, Xiaoqing Liu, Chao Li, Yanhua Jiang, & Jin Zhu, 2015).
科研应用
荧光色团发展:Narimani等人(2022年)的研究详细介绍了荧光二甘醇酸(Fl-DGA)的合成,该化合物对Ca2+具有选择性,并且对K+和Mg2+具有区分性。这使其在精准农业中用于同时确定阳离子植物大量营养元素非常有用(Narimani et al., 2022)。
胶原蛋白生产:与二甘醇酸相关的甘醇酸已被证明能够增加人类皮肤成纤维细胞培养中的胶原蛋白产生,这可能解释了其对治疗光老化和皱纹的益处,根据Moy等人(1996年)(Moy et al., 1996)。
化学合成:研究表明,由Yan-yan等人(2012年)进行的二甘醇酸合成具有高产率和可回收性,这使其在科学研究中具有重要意义(Yan-yan et al., 2012)。
稀土元素回收:Ogata等人(2015年)发现,用二甘醇酸合成的吸附剂对于回收稀土元素非常有用,对重稀土金属离子具有更高的吸附能力(Ogata et al., 2015)。
金属离子固定:Field等人(1975年)证明,二甘醇酸与钙、镁、锌或镍离子形成有效的金属络合物,对金属离子固定非常有用(Field et al., 1975)。
电化学传感:Xu等人(2012年)表明,经过二甘醇酸聚合物修饰的电极非常适用于氧化对乙酰氨基酚,从而实现其高灵敏度和选择性测定(Xu et al., 2012)。
皮肤护理治疗:Moy等人(1993年)探讨了甘醇酸换肤,用于治疗皱纹、光老化和其他皮肤状况,适用于所有皮肤类型(Moy et al., 1993)。
化学中间体:Sankar等人(2009年)发现,甘醇酸可以由支持的金和钯纳米颗粒从甘油中生产,用作清洁剂和化学中间体(Sankar et al., 2009)。
铬离子检测:Zhang等人(2019年)开发了高灵敏度和选择性的探针,使用二甘醇酸功能化的金纳米颗粒在水溶液中检测铬离子(Zhang et al., 2019)。
医疗应用:Robinson等人(2017年)的研究表明,二甘醇酸是二乙二醇的代谢产物,在大剂量下给大鼠注射可能导致急性肾损伤和其他健康问题,突显了其在医疗研究中的重要性(Robinson et al., 2017)。
Safety And Hazards
未来方向
性质
IUPAC Name |
2-(carboxymethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVGZEDELICMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041575 | |
| Record name | Diglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Diglycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diglycolic acid | |
CAS RN |
110-99-6 | |
| Record name | Diglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)




![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)







